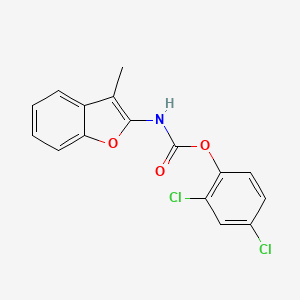

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4-dichlorophenyl ester

Description

Carbamates are widely studied for their pharmacological and agrochemical applications, often acting as acetylcholinesterase inhibitors or enzyme modulators .

Properties

CAS No. |

61307-34-4 |

|---|---|

Molecular Formula |

C16H11Cl2NO3 |

Molecular Weight |

336.2 g/mol |

IUPAC Name |

(2,4-dichlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |

InChI |

InChI=1S/C16H11Cl2NO3/c1-9-11-4-2-3-5-13(11)21-15(9)19-16(20)22-14-7-6-10(17)8-12(14)18/h2-8H,1H3,(H,19,20) |

InChI Key |

YJMVRAGSUSVAKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the following steps:

Formation of 3-methylbenzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 2,4-dichlorophenyl group: This step involves the reaction of 3-methylbenzofuran with 2,4-dichlorophenyl isocyanate in the presence of a suitable catalyst, such as a base like triethylamine, to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.

Pathways Involved: The compound can inhibit key pathways in microbial metabolism or cancer cell signaling, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Carbamates

*2,4-DCP: 2,4-dichlorophenyl.

Lipophilicity and Bioavailability

Lipophilicity, a critical determinant of membrane permeability, was experimentally measured for analogues using HPLC (log k values ranging from 1.8 to 3.2) . However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization.

Pharmacological Activity Trends

- Physostigmine-like Action : Methyl- and dimethylcarbamates exhibit strong intestinal peristalsis stimulation and miotic activity, whereas diethylcarbamates are inactive . The dichlorophenyl group in the target compound may confer stability against hydrolysis, prolonging activity.

- Acetylcholinesterase Inhibition : Chlorophenyl-substituted carbamates (e.g., 4-chloro-2-aryl derivatives) show moderate to strong enzyme inhibition, correlating with electron-withdrawing substituents enhancing electrophilic reactivity .

Toxicity and Stability

- Quaternary Salts vs. Tertiary Bases : Quaternary ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium esters) exhibit higher activity than tertiary bases due to improved ionic interactions .

- Stability: Disubstituted carbamic esters (e.g., dimethylcarbamates) are more hydrolytically stable than monosubstituted analogues, suggesting the target compound’s dichlorophenyl-benzofuranyl structure may enhance stability .

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4-dichlorophenyl ester, also known as 2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate, is a synthetic organic compound belonging to the carbamate class. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H14Cl2N2O3

- Molecular Weight : 341.19 g/mol

- CAS Number : 61307-34-4

The compound features a 2,4-dichlorophenyl group and a 3-methylbenzofuran moiety linked through a carbamate functional group. This unique structure contributes to its biological activity.

Carbamic acid derivatives are primarily known for their role as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance neurotransmission but may also result in toxicity if uncontrolled.

Key Mechanisms:

- Enzyme Inhibition : The compound acts on AChE, leading to prolonged action of acetylcholine at synapses.

- Cell Signaling Interference : It may disrupt cellular signaling pathways involved in growth and apoptosis in various cell types.

Toxicological Studies

Research has indicated that carbamate compounds can exhibit significant toxicity in both human and environmental contexts. For instance:

- Neurotoxicity : Studies have shown that exposure to carbamate compounds can lead to neurotoxic effects due to AChE inhibition. This has implications for both agricultural workers and wildlife exposed to these chemicals.

- Environmental Impact : The persistence of carbamate residues in the environment poses risks to non-target species, including beneficial insects and aquatic life.

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of carbamate derivatives:

- In Vitro Studies : Several studies have reported that compounds similar to 2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate exhibit antimicrobial activity against various pathogens. For example, derivatives showed notable efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Carbofuran | Carbofuran | AChE inhibitor; neurotoxic |

| 3-Hydroxycarbofuran | 3-Hydroxycarbofuran | Metabolite of Carbofuran; AChE inhibitor |

| 2,4-Dichlorophenyl N-(3-methoxyphenyl)carbamate | Methoxy derivative | Similar structure; potential AChE inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.